Enhanced Anticancer Potency Against Select Cell Lines Compared to Non-Fluorinated Analogs
1-Ethynyl-3,5-difluoro-2-methoxybenzene (or its structurally similar derivative) demonstrates enhanced anticancer potency in vitro. In a comparative study of structurally similar compounds against the MDA-MB-231 (breast cancer) cell line, the difluorinated analog exhibited an IC50 of < 10 µM, whereas a non-fluorinated phenylacetylene analog showed an IC50 > 50 µM . This indicates that the fluorine atoms contribute significantly to the compound's bioactivity.
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | < 10 µM (for structurally similar difluorinated compound) |
| Comparator Or Baseline | > 50 µM (non-fluorinated phenylacetylene analog) |
| Quantified Difference | At least 5-fold increase in potency |
| Conditions | MDA-MB-231 breast cancer cell line assay |
Why This Matters
This difference in potency supports the selection of the fluorinated compound for oncology-focused medicinal chemistry projects, as it may lead to more effective leads.
